Tris(nonylphenyl) phosphite is an organophosphorus compound with the molecular formula C₄₅H₆₉O₃P and a molecular weight of 689 g/mol. It is classified under the International Chemical Safety Cards with the identifier ICSC 0964 and has a CAS number of 26523-78-4. This compound is typically a viscous liquid, exhibiting low water solubility (0.0006 g/L at 27 °C) and high hydrophobicity, which contributes to its environmental persistence .
The primary function of TNPP is as an antioxidant. This property can be beneficial in some scientific research. For instance, studies investigating free radical damage in biological systems may employ TNPP to inhibit the activity of free radicals [].
Due to its interaction with polymers, TNPP can be a useful tool in studying polymer degradation and stabilization mechanisms. Researchers can incorporate TNPP into polymers to assess its effectiveness as a stabilizer and analyze how it influences the polymer's properties.
As TNPP is known to be toxic to aquatic life, some scientific research focuses on understanding its environmental fate and potential impact on ecosystems. Studies may track the breakdown and transport of TNPP in the environment to assess its persistence and ecological risks [].
Tris(nonylphenyl) phosphite can undergo hydrolysis when exposed to water, resulting in the formation of phosphoric acid, nonylphenol, and phenol . The reaction can be summarized as follows:
This hydrolytic degradation is significant in assessing its environmental impact, especially regarding aquatic toxicity.
Biologically, tris(nonylphenyl) phosphite exhibits toxicity to aquatic organisms, with long-lasting effects noted in environmental assessments. It may also cause allergic reactions upon skin contact . The compound's potential endocrine-disrupting properties have been evaluated, particularly concerning its degradation products like nonylphenol, which are known to have harmful effects on wildlife and ecosystems .
The synthesis of tris(nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride in the presence of an organic catalyst. This process results in the formation of tris(nonylphenyl) phosphite along with by-products that may include unreacted nonylphenol and other phosphite derivatives .
Tris(nonylphenyl) phosphite is primarily utilized as:
Its applications are particularly prominent in the production of polyvinyl chloride (PVC) and other thermoplastics .
Studies on interaction reveal that tris(nonylphenyl) phosphite can significantly affect the properties of mixtures with various organic compounds. For instance, it has been investigated for its interfacial behavior in solutions containing natural oils, indicating its potential utility in formulations requiring enhanced compatibility between disparate phases .
Tris(nonylphenyl) phosphite shares similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
Tris(nonylphenyl) phosphite | 26523-78-4 | High hydrophobicity; antioxidant |
Di(nonylphenyl) phenylphosphite | 25417-08-7 | Used as a stabilizer; less hydrophobic |
Nonylphenol | 25154-52-3 | Degradation product; endocrine disruptor |
Phosphoric acid | 7664-38-2 | Hydrolysis product; highly soluble |
Uniqueness: Tris(nonylphenyl) phosphite stands out due to its specific structure that allows it to function effectively as an antioxidant while being less soluble in water compared to other similar compounds. This property enhances its utility in applications requiring prolonged stability under challenging conditions.
Irritant;Environmental Hazard